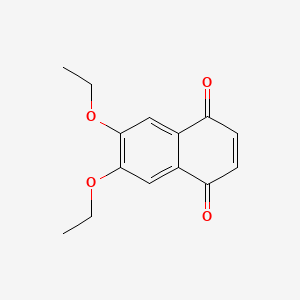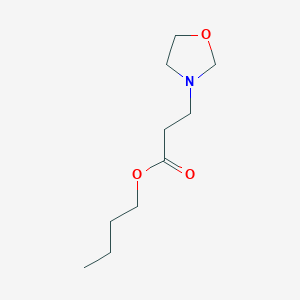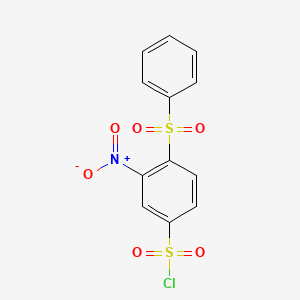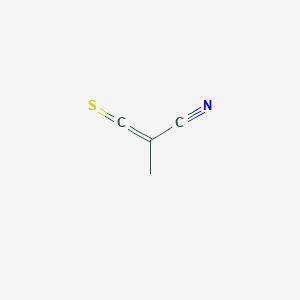![molecular formula C11H19N2O3P B14371582 Diethyl [(2,6-diaminophenyl)methyl]phosphonate CAS No. 89822-76-4](/img/structure/B14371582.png)
Diethyl [(2,6-diaminophenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(2,6-diaminophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a diethyl ester and a 2,6-diaminophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(2,6-diaminophenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under controlled conditions. One common method is the palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction is often carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been explored to enhance reaction rates and yields. Additionally, the purification of the product typically involves distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl [(2,6-diaminophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Diethyl [(2,6-diaminophenyl)methyl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which diethyl [(2,6-diaminophenyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phosphonate group can mimic phosphate esters, making it a potent inhibitor of enzymes that utilize phosphate in their catalytic cycles .
Comparison with Similar Compounds
- Diethyl benzylphosphonate
- Dimethyl methylphosphonate
- Diethyl cyanomethylphosphonate
Comparison: Diethyl [(2,6-diaminophenyl)methyl]phosphonate is unique due to the presence of the 2,6-diaminophenylmethyl group, which imparts distinct chemical and biological properties. Compared to diethyl benzylphosphonate, it has enhanced reactivity due to the electron-donating amino groups. Unlike dimethyl methylphosphonate, it has a higher molecular weight and different solubility characteristics .
Properties
CAS No. |
89822-76-4 |
|---|---|
Molecular Formula |
C11H19N2O3P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C11H19N2O3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8,12-13H2,1-2H3 |
InChI Key |
UTWKOUKAXCPMKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC=C1N)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)

![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)


![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)

![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)

![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
